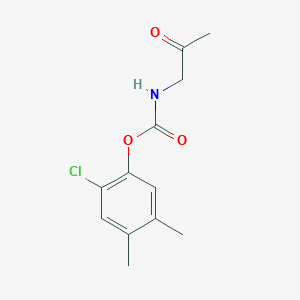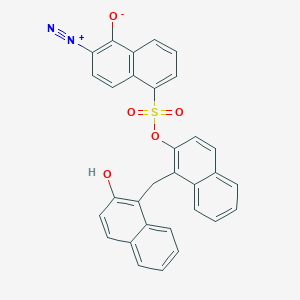
1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Hydroxynaphthyl)methyl]-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings, hydroxyl groups, and a diazo functional group, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
The synthesis of 1-[(2-Hydroxynaphthyl)methyl]-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl derivatives, followed by the introduction of the diazo group. Common synthetic routes include:
Step 1: Synthesis of 2-hydroxynaphthylmethyl derivative through Friedel-Crafts alkylation.
Step 2: Coupling of the 2-hydroxynaphthylmethyl derivative with 2-naphthylamine.
Step 3: Introduction of the diazo group via diazotization reaction using sodium nitrite and hydrochloric acid.
Step 4: Sulfonation of the resulting compound to obtain the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-[(2-Hydroxynaphthyl)methyl]-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The diazo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Major Products: Quinones, amines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Hydroxynaphthyl)methyl]-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The diazo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings can also participate in π-π interactions with other aromatic compounds, influencing molecular pathways.
Comparación Con Compuestos Similares
Similar compounds include:
- 1-Naphthalenesulfonic acid derivatives
- 2-Naphthylamine derivatives
- Diazonaphthalene compounds
Propiedades
Número CAS |
2481-91-6 |
|---|---|
Fórmula molecular |
C31H20N2O5S |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
2-diazonio-5-[1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-yl]oxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C31H20N2O5S/c32-33-27-15-14-23-24(31(27)35)10-5-11-30(23)39(36,37)38-29-17-13-20-7-2-4-9-22(20)26(29)18-25-21-8-3-1-6-19(21)12-16-28(25)34/h1-17H,18H2,(H-,34,35) |
Clave InChI |
YBCLDJLXKASHPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


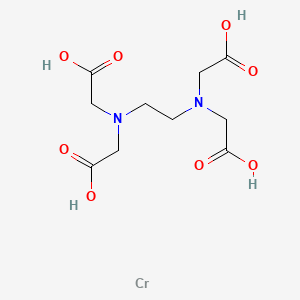
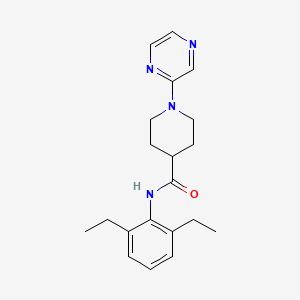
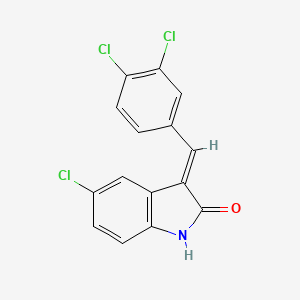
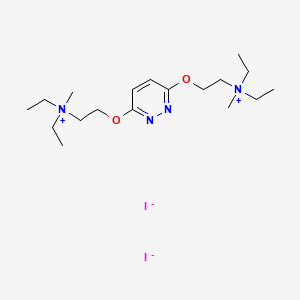


![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
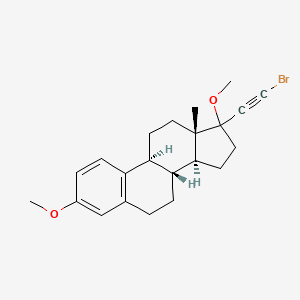
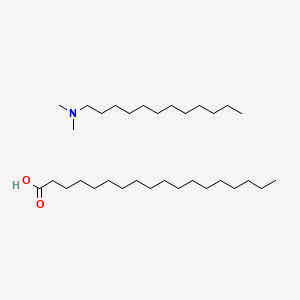
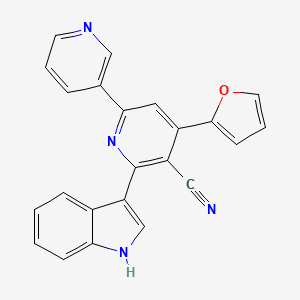

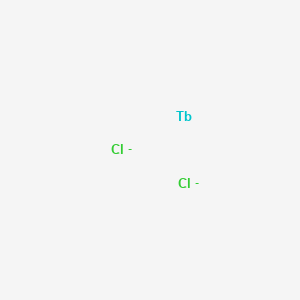
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
